Pipecolic acid
Overview
Description
Pipecolic acid (Pip) is a non-protein amino acid and a known metabolite of lysine, which plays a significant role in both plant and human physiology. In plants, Pip is a critical regulator of inducible immunity, particularly in systemic acquired resistance (SAR) . In humans, elevated levels of pipecolic acid are observed in certain medical conditions such as Zellweger syndrome and chronic liver diseases . The presence of pipecolic acid in the brain suggests it may be a precursor to piperidine, a synaptotropic substance .
Synthesis Analysis
Pipecolic acid can be synthesized through various pathways. In the fungal parasite Rhizoctonia leguminicola, pipecolic acid is produced from L-lysine through a pathway involving saccharopine and delta 1-piperideine-6-carboxylate . Stereoselective syntheses of L-pipecolic acid have been achieved using chiral N-imino-2-phenyl-1,2-dihydropyridine intermediates . Additionally, efficient synthesis methods have been developed for enantiomerically pure (R)-pipecolic acid starting from dihydropyran . The aza-Diels-Alder reaction has also been employed for the stereoselective synthesis of pipecolic acid derivatives .
Molecular Structure Analysis
The molecular structure of pipecolic acid allows for its involvement in various chemical reactions. Its structure has been manipulated to create derivatives such as 4-hydroxy pipecolic acid and 3-hydroxypipecolic acid . The presence of functional groups in pipecolic acid's structure enables these modifications and contributes to its biological activity.
Chemical Reactions Analysis
Pipecolic acid participates in several chemical reactions due to its reactive molecular structure. For instance, the vinylfluoro group in pipecolic acid derivatives has been shown to act as an acetonyl cation equivalent, leading to further chemical transformations . The aza-Diels-Alder reaction is another example where pipecolic acid derivatives are synthesized with high regio- and diastereoselectivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of pipecolic acid are crucial for its biological function. In plants, the accumulation of Pip is necessary for SAR and is sufficient to trigger defense priming . Pipecolic acid's ability to induce free radicals is dependent on other molecules such as salicylic acid (SA) and glycerol-3-phosphate (G3P) for its synthesis in distal leaves . In microbes, pipecolic acid serves as a precursor for secondary metabolites, and understanding its biosynthetic routes is essential for the development of novel pharmaceuticals .
Scientific Research Applications
Synthetic and Catalytic Applications
Pipecolic acid is recognized for its significant role in organic synthesis, serving as both an organocatalyst and a novel substrate. It's primarily used in asymmetric transformations, a cutting-edge area in chiral synthesis. Recent advancements have highlighted pipecolic acid as a crucial organocatalyst and substrate in various reactions, marking its importance in the field of organic chemistry (Mohapatra et al., 2015).
Enzymatic Synthesis
Pipecolic acid, an unnatural amino acid, is predominantly used in pharmaceuticals. The synthesis of its enantiomers is pivotal for drug development. Recent research focused on engineering the enzyme Trypanosoma cruzi proline racemase to facilitate the enzymatic synthesis of D-pipecolic acid from L-pipecolic acid. This innovative approach has opened new avenues for the production of enantiopure pipecolic acid, a crucial topic in research (Byun et al., 2019).
Biosynthesis in Microbes
Microorganisms use pipecolic acid as a precursor for various secondary metabolites, many of which have pharmaceutical applications. Understanding the biosynthetic routes and enzymes involved in pipecolic acid production in microorganisms is crucial for the mutasynthesis of novel analogs, especially those that serve as bioactive molecules in medical applications (He, 2006).
Role in Plant Immunity
Pipecolic acid has been identified as a vital component in plant systemic acquired resistance (SAR). It's involved in the regulation of free radicals and is crucial in SAR signaling pathways. Understanding pipecolic acid's role in plant immunity can provide insights into crop protection and management strategies (Shan & He, 2018), (Wang et al., 2018).
Safety And Hazards
properties
IUPAC Name |
piperidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-6(9)5-3-1-2-4-7-5/h5,7H,1-4H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEACLLIILLPRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
69470-51-5 (mono-potassium salt), 15862-86-9 (hydrochloride salt/solvate) | |
Record name | Pipecolic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535751 | |
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DSSTOX Substance ID |
DTXSID40862144 | |
Record name | 2-Piperidinecarboxylic acid | |
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Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Pipecolic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000070 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
314 mg/mL | |
Record name | Pipecolic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000070 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Product Name |
Pipecolic acid | |
CAS RN |
535-75-1, 3105-95-1, 4043-87-2 | |
Record name | Pipecolic acid | |
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Record name | Pipecolic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535751 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pipecolic acid | |
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Record name | Pipecolic acid | |
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Record name | 2-Piperidinecarboxylic acid | |
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Record name | 2-Piperidinecarboxylic acid | |
Source | EPA DSSTox | |
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Record name | DL-piperidine-2-carboxylic acid | |
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Record name | Piperidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
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Record name | PIPECOLIC ACID | |
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Record name | Pipecolic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000070 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
264 °C | |
Record name | Pipecolic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000070 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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